molecular formula C19H14N2O5 B11694098 N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide

Cat. No.: B11694098
M. Wt: 350.3 g/mol
InChI Key: AGKCASJKRSIWPE-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide is an organic compound that features both hydroxyl and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide typically involves a multi-step process:

    Coupling Reaction: The formation of an ether bond between the nitrophenol and a benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-3-(4-aminophenoxy)benzamide: Similar structure but with an amine group instead of a nitro group.

    N-(4-methoxyphenyl)-3-(4-nitrophenoxy)benzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide is unique due to the presence of both hydroxyl and nitro groups, which can participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3-(4-nitrophenoxy)benzamide

InChI

InChI=1S/C19H14N2O5/c22-16-8-4-14(5-9-16)20-19(23)13-2-1-3-18(12-13)26-17-10-6-15(7-11-17)21(24)25/h1-12,22H,(H,20,23)

InChI Key

AGKCASJKRSIWPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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